Hole Mobility Enhancement in DPP-Based Copolymers: 2.01 vs. 0.94 cm²/V·s Through Methoxy-Substituted Thienothiophene
When copolymerized with a diketopyrrolopyrrole (DPP) acceptor unit, the 3,6-dimethoxythieno[3,2-b]thiophene moiety delivered a hole mobility of 2.01 cm² V⁻¹ s⁻¹ in PDMOTT-420 OFET devices [1]. In contrast, the analogous DPP–thieno[3,2-b]thiophene copolymer PDBT-co-TT, which lacks the 3,6-dimethoxy substitution, achieved a maximum hole mobility of only 0.94 cm² V⁻¹ s⁻¹ under comparable bottom-gate/bottom-contact device architectures [2]. The 2.1-fold mobility advantage is attributed to the enhanced backbone planarity and shorter π–π stacking distance enabled by the methoxy-induced S···O conformational lock.
| Evidence Dimension | Hole field-effect mobility (μₕ) in OFET devices |
|---|---|
| Target Compound Data | 2.01 cm² V⁻¹ s⁻¹ (PDMOTT-420, DPP–dimethoxyTT copolymer) |
| Comparator Or Baseline | 0.94 cm² V⁻¹ s⁻¹ (PDBT-co-TT, DPP–thieno[3,2-b]thiophene copolymer without methoxy groups) |
| Quantified Difference | 2.1-fold higher hole mobility (2.01 vs. 0.94 cm² V⁻¹ s⁻¹) |
| Conditions | Bottom-gate/bottom-contact OFET; solution-processed; ambient characterization; PDMOTT-420 had longest alkyl side-chain spacing |
Why This Matters
A >2× mobility improvement directly impacts transistor drive current and switching speed, making methoxy-substituted thienothiophene the preferred donor choice for high-performance p-channel OFETs.
- [1] Mao, Z.; Zhang, W.; Huang, J.; Shi, K.; Gao, D.; Chen, Z.; Yu, G. High-Performance Polymer Field-Effect Transistors Fabricated with Low-Bandgap DPP-Based Semiconducting Materials. Polym. Chem. 2015, 6, 6457–6464. DOI: 10.1039/C5PY00756A. View Source
- [2] Li, Y.; Singh, S. P.; Sonar, P. A High Mobility P-Type DPP–Thieno[3,2-b]thiophene Copolymer for Organic Thin-Film Transistors. Adv. Mater. 2010, 22 (43), 4862–4866. DOI: 10.1002/adma.201002146. View Source
